molecular formula C12H12ClOP B14322671 Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide CAS No. 109891-15-8

Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide

Cat. No.: B14322671
CAS No.: 109891-15-8
M. Wt: 238.65 g/mol
InChI Key: MCCIJXIMIJKIBJ-UHFFFAOYSA-N
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Description

Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide typically involves the reaction of chlorinated phosphorin derivatives with methyl and phenyl substituents. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can yield the desired compound with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorin oxides, while reduction can produce phosphorin hydrides. Substitution reactions can result in a variety of functionalized phosphorin derivatives.

Scientific Research Applications

Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into target molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide can be compared with other similar compounds, such as:

    Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-: Lacks the 1-oxide group, resulting in different chemical properties and reactivity.

    Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-sulfide: Contains a sulfur atom instead of an oxygen atom, leading to distinct biological and chemical behavior.

Properties

CAS No.

109891-15-8

Molecular Formula

C12H12ClOP

Molecular Weight

238.65 g/mol

IUPAC Name

4-chloro-5-methyl-1-phenyl-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C12H12ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

MCCIJXIMIJKIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=O)(CC=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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